molecular formula C15H26N2O7 B14020041 Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate

Cat. No.: B14020041
M. Wt: 346.38 g/mol
InChI Key: VKLJJUIWMFAIGJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate is a complex organic compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused with a diazaspiro undecane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-4-methylpentanoate with 1,2-diaminoethane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires careful temperature control to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H26N2O7

Molecular Weight

346.38 g/mol

IUPAC Name

tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O3.C2H2O4/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-14-6-9-17-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

VKLJJUIWMFAIGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCO2.C(=O)(C(=O)O)O

Origin of Product

United States

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